molecular formula C8H8BNO2S B151216 2-Methylbenzothiazole-5-boronic acid CAS No. 590417-67-7

2-Methylbenzothiazole-5-boronic acid

Cat. No.: B151216
CAS No.: 590417-67-7
M. Wt: 193.04 g/mol
InChI Key: XFPZHJXTRXAWAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzothiazole-5-boronic acid can be synthesized through various methods. One common approach involves the reaction of 2-methylbenzothiazole with a boron-containing reagent under specific conditions. For instance, the reaction can be carried out using organolithium reagents followed by treatment with borate to yield the intermediate boronate, which is then acidified to release the boronic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzothiazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methylthiopyridine-5-boronic acid
  • 2-Butylthiopyrimidine-5-boronic acid
  • 2-Methoxypyrimidine-5-boronic acid
  • 2-Acetamidopyridine-5-boronic acid
  • 2-Ethoxypyrimidine-5-boronic acid

Comparison: 2-Methylbenzothiazole-5-boronic acid is unique due to its benzothiazole ring structure, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in certain synthetic applications, such as the formation of biaryl compounds through Suzuki-Miyaura coupling .

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPZHJXTRXAWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC(=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621107
Record name (2-Methyl-1,3-benzothiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590417-67-7
Record name (2-Methyl-1,3-benzothiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 590417-67-7
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